molecular formula C8H9Cl2F2NO B13728124 2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride

2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride

Cat. No.: B13728124
M. Wt: 244.06 g/mol
InChI Key: BKQUIHKMJYDRQF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring substituted with chloromethyl, difluoromethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride typically involves the difluoromethylation of heterocycles via a radical process. This method is advantageous due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with specific catalysts and solvents employed to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The molecular targets may include enzymes and receptors, where the compound can modulate their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-3-(trifluoromethyl)-6-methoxypyridine Hydrochloride
  • 2-(Chloromethyl)-3-(fluoromethyl)-6-methoxypyridine Hydrochloride
  • 2-(Chloromethyl)-3-(difluoromethyl)-5-methoxypyridine Hydrochloride

Uniqueness

2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of various fluorine-containing compounds .

Properties

Molecular Formula

C8H9Cl2F2NO

Molecular Weight

244.06 g/mol

IUPAC Name

2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine;hydrochloride

InChI

InChI=1S/C8H8ClF2NO.ClH/c1-13-7-3-2-5(8(10)11)6(4-9)12-7;/h2-3,8H,4H2,1H3;1H

InChI Key

BKQUIHKMJYDRQF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(F)F)CCl.Cl

Origin of Product

United States

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